2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)acetamide
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Overview
Description
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoindoloquinazoline and acetamide moieties, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the isoindoloquinazoline core, followed by functionalization to introduce the acetamide group.
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Formation of Isoindoloquinazoline Core
Starting Materials: Phthalic anhydride and anthranilic acid.
Reaction Conditions: These are heated together in the presence of a dehydrating agent like polyphosphoric acid to form the isoindoloquinazoline core.
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Functionalization
Introduction of Acetamide Group: The core structure is then reacted with isopropylamine and acetic anhydride under controlled conditions to introduce the acetamide group.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Purification: Techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products
Oxidation: Quinazoline derivatives.
Reduction: Reduced isoindoloquinazoline compounds.
Substitution: Various substituted isoindoloquinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, it is explored for its potential interactions with biological macromolecules, which could lead to new insights into cellular processes.
Medicine
In medicinal chemistry, 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)acetamide is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Isoindoloquinazoline Derivatives: Compounds with similar core structures but different functional groups.
Acetamide Derivatives: Compounds with similar acetamide groups but different core structures.
Uniqueness
What sets 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)acetamide apart is its unique combination of the isoindoloquinazoline core with the acetamide group, which may confer distinct chemical and biological properties not found in other compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C20H19N3O3 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C20H19N3O3/c1-12(2)21-17(24)11-22-18-13-7-3-4-8-14(13)20(26)23(18)16-10-6-5-9-15(16)19(22)25/h3-10,12,18H,11H2,1-2H3,(H,21,24) |
InChI Key |
HDKLOOYZYTWCBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |
Origin of Product |
United States |
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